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Compound of Interest

Compound Name:
2-(6-Chloropyridazin-3-

yl)isoindoline

CAS No.: 1250115-88-8

Cat. No.: B1491367

Get Quote

Abstract & Strategic Overview
The target molecule, 2-(6-Chloropyridazin-3-yl)isoindoline, represents a critical

pharmacophore fusing a saturated isoindoline core with a halogenated heteroaromatic ring.

This scaffold is frequently utilized in medicinal chemistry as a precursor for nucleophilic

aromatic substitution (

) libraries or as a rigid bicyclic amine motif in kinase inhibitors and GPCR ligands.

The synthesis challenges lie in the chemical instability of the intermediate isoindoline (which is

prone to oxidation to isoindole) and the regioselectivity required during the functionalization of

the 3,6-dichloropyridazine core.

This protocol employs a Convergent Synthetic Strategy:

Pathway A: Conversion of Phthalic Anhydride to Isoindoline (via Phthalimide).

Pathway B: Controlled
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coupling of Isoindoline with 3,6-Dichloropyridazine.

Retrosynthetic Analysis & Workflow
The logic follows a disconnection at the exocyclic nitrogen-pyridazine bond. We avoid reducing

a pre-coupled phthalimide-pyridazine intermediate because strong reducing agents (LiAlH

) required for the imide reduction would likely dechlorinate the pyridazine ring.

Figure 1: Retrosynthetic logic prioritizing the stability of the chloropyridazine moiety.

Detailed Experimental Protocols
Phase 1: Synthesis of Phthalimide from Phthalic
Anhydride
Rationale: Direct conversion using urea is the most atom-economical and solvent-free method

suitable for scale-up.

Materials:

Phthalic Anhydride (1.0 equiv)

Urea (0.5 - 0.6 equiv)

Protocol:

Mixing: In a round-bottom flask, intimately mix Phthalic Anhydride (14.8 g, 100 mmol) and

Urea (3.0 g, 50 mmol).

Heating: Heat the flask in a sand bath or oil bath to 130–135 °C. The mixture will melt.[1]

Reaction: As the temperature rises to 150 °C, the mass will froth due to the release of CO

and NH

. Caution: Ensure proper ventilation.

Solidification: The reaction mixture will eventually solidify into a white porous mass. Continue

heating at 150 °C for 15 minutes to ensure completion.
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Workup: Cool the solid, pulverize it, and wash with water to remove unreacted urea.

Recrystallize from ethanol if high purity (>99%) is required.

Expected Yield: ~90-95%[2]

Appearance: White crystalline solid.[3]

Phase 2: Reduction of Phthalimide to Isoindoline
Rationale: Phthalimide is a stable precursor. Reduction to the amine (isoindoline) requires a

strong hydride donor. LiAlH

is preferred over Borane here for cost efficiency, provided strict anhydrous conditions are met.

Materials:

Phthalimide (from Phase 1)

Lithium Aluminum Hydride (LiAlH

) (2.5 equiv)

Anhydrous THF (Tetrahydrofuran)

Protocol:

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel.

Maintain a positive pressure of Nitrogen (

).

Slurry Preparation: Charge LiAlH

(3.8 g, 100 mmol) into anhydrous THF (100 mL) at 0 °C.

Addition: Dissolve/suspend Phthalimide (5.88 g, 40 mmol) in THF (50 mL) and add dropwise

to the LiAlH

suspension. Exothermic reaction.
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Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. The

solution should turn gray/cloudy.

Quenching (Fieser Method): Cool to 0 °C. Carefully add:

3.8 mL Water

3.8 mL 15% NaOH

11.4 mL Water

Isolation: A granular white precipitate (aluminum salts) forms. Filter through a Celite pad.

Purification: Concentrate the filtrate. The residue is Isoindoline.[4][5]

Critical Note: Isoindoline absorbs CO

from air. Use immediately or convert to the HCl salt by adding 4M HCl in Dioxane.

Expected Yield: 70-80%.

Phase 3: Coupling with 3,6-Dichloropyridazine ( )
Rationale: 3,6-Dichloropyridazine is an electron-deficient heterocycle. The chlorine atoms are

good leaving groups. The reaction requires a base to neutralize the HCl generated.

Materials:

Isoindoline (1.0 equiv)

3,6-Dichloropyridazine (1.2 equiv) - Excess used to minimize bis-substitution.

Potassium Carbonate (

) (2.0 equiv)

Solvent: Ethanol (EtOH) or DMF.

Protocol:
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Dissolution: In a reaction vial, dissolve 3,6-Dichloropyridazine (1.79 g, 12 mmol) in Ethanol

(20 mL).

Addition: Add

(2.76 g, 20 mmol) followed by Isoindoline (1.19 g, 10 mmol).

Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (System:

Hexane/EtOAc 7:3).

Observation: The spot for 3,6-dichloropyridazine (

~0.[6]6) will diminish, and a new fluorescent spot (

~0.4) will appear.[5]

Workup:

Cool to room temperature.[7][8]

Evaporate ethanol under reduced pressure.

Resuspend residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

Dry organic layer over

and concentrate.[6][9]

Purification: Flash Column Chromatography (Silica Gel).

Eluent: Gradient 5%

20% Ethyl Acetate in Hexanes.

Target Product:2-(6-Chloropyridazin-3-yl)isoindoline.

Data Summary & Characterization
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Parameter Value / Description

Molecular Formula

Molecular Weight 231.68 g/mol

Appearance Off-white to pale yellow solid

Expected Yield (Overall) ~45–55% (from Phthalic anhydride)

1H NMR (CDCl3)

7.40 (d, 1H, Pyridazine), 7.30 (m, 4H,

Isoindoline Ar-H), 6.85 (d, 1H, Pyridazine), 4.85

(s, 4H,

).

MS (ESI) (Cl isotope pattern visible)

Troubleshooting & Critical Control Points
Figure 2: Troubleshooting logic for common synthetic pitfalls.

Key Safety Note:

LiAlH

: Reacts violently with water. Use a blast shield.

3,6-Dichloropyridazine: Skin irritant and sensitizer. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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